molecular formula C10H5BrFNO2 B7950958 5-Bromo-6-fluoroquinoline-2-carboxylic acid

5-Bromo-6-fluoroquinoline-2-carboxylic acid

Cat. No.: B7950958
M. Wt: 270.05 g/mol
InChI Key: ALSYIUBWVDLGQT-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions of the quinoline ring, respectively, and a carboxylic acid group at the 2nd position. The molecular formula of this compound is C10H5BrFNO2, and its molecular weight is 270.05 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoroquinoline-2-carboxylic acid typically involves the introduction of bromine and fluorine atoms into the quinoline ring, followed by the carboxylation of the resulting intermediate. One common method involves the electrophilic substitution of a quinoline derivative with bromine and fluorine reagents. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and a catalyst like iron(III) bromide or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with alkoxy groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the quinoline ring.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell division . Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoroquinoline-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can synergistically enhance its chemical reactivity and biological activity. The combination of these halogens can provide a balance between lipophilicity and hydrophilicity, improving the compound’s solubility and membrane permeability .

Properties

IUPAC Name

5-bromo-6-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-9-5-1-3-8(10(14)15)13-7(5)4-2-6(9)12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSYIUBWVDLGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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